(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol
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Overview
Description
(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol is a chemical compound that features a unique structure combining an imidazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of aldehydes or ketones with 2-lithio-1-methyl-1H-imidazole, followed by a Grignard reaction with 2-formyl-1-methyl-1H-imidazole . Another method includes the use of benzylmagnesium bromide in an ethereal solution to react with 2-acyl-imidazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole and piperidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the imidazole or piperidine rings.
Scientific Research Applications
(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive molecules. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, while the piperidine ring can interact with biological receptors. These interactions can modulate enzyme activity, receptor binding, and other cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol: This compound has a similar structure but with the piperidine ring attached at a different position.
(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanone hydrochloride: This compound features a carbonyl group instead of a hydroxyl group.
Uniqueness
(1-methyl-1H-imidazol-2-yl)(piperidin-3-yl)methanol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
1421601-79-7 |
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Molecular Formula |
C10H17N3O |
Molecular Weight |
195.3 |
Purity |
95 |
Origin of Product |
United States |
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